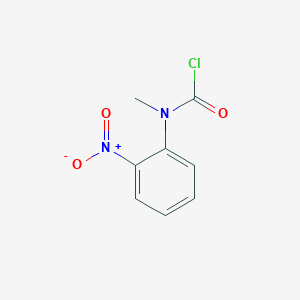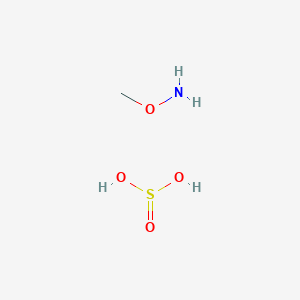
Carbamic chloride, methyl(2-nitrophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic chloride, methyl(2-nitrophenyl)- is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamic chloride group attached to a methyl group and a 2-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carbamic chloride, methyl(2-nitrophenyl)- can be synthesized through several methodsThe reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of carbamic chloride, methyl(2-nitrophenyl)- often involves large-scale reactions using specialized equipment to handle the reactive intermediates. The process may include steps such as gas-phase reactions, solvent extractions, and purification techniques to achieve the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic chloride, methyl(2-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Typical reducing agents include hydrogen gas with a catalyst, or metal hydrides such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with an amine can yield a carbamate, while reduction of the nitro group can produce an amine derivative .
Applications De Recherche Scientifique
Carbamic chloride, methyl(2-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is utilized in the production of pesticides, fungicides, and other agrochemicals.
Mécanisme D'action
The mechanism of action of carbamic chloride, methyl(2-nitrophenyl)- involves its reactivity with nucleophiles. The carbamic chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcarbamic chloride: Similar in structure but lacks the nitrophenyl group.
Ethylcarbamic chloride: Similar but with an ethyl group instead of a methyl group.
Phenylcarbamic chloride: Contains a phenyl group instead of a nitrophenyl group.
Uniqueness
Carbamic chloride, methyl(2-nitrophenyl)- is unique due to the presence of the 2-nitrophenyl group, which imparts distinct reactivity and properties compared to other carbamic chlorides. This makes it particularly useful in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
675839-78-8 |
|---|---|
Formule moléculaire |
C8H7ClN2O3 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
N-methyl-N-(2-nitrophenyl)carbamoyl chloride |
InChI |
InChI=1S/C8H7ClN2O3/c1-10(8(9)12)6-4-2-3-5-7(6)11(13)14/h2-5H,1H3 |
Clé InChI |
XBSQNYCTJXYKEG-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1[N+](=O)[O-])C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[3,5-Bis(trifluoromethyl)phenyl]methyl}amino)-4-{[2-(piperidin-1-yl)cyclohexyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B15157598.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B15157610.png)


![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)



![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)

![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)

![(4-{2-Amino-1-[(isoquinolin-6-yl)carbamoyl]ethyl}phenyl)methyl 2,4-dimethylbenzoate; bis(methanesulfonic acid)](/img/structure/B15157687.png)

